REACTION_CXSMILES
|
OS(O)(=O)=O.[CH3:6][O:7][C:8]1[C:9](=[O:19])[C:10]2[CH2:11][CH2:12][CH2:13][CH2:14][C:15]=2[C:16](=[O:18])[CH:17]=1.[N-:20]=[N+]=[N-].[Na+]>CO>[CH3:6][O:7][C:8]1[C:9](=[O:19])[NH:20][C:10]2[CH2:11][CH2:12][CH2:13][CH2:14][C:15]=2[C:16](=[O:18])[CH:17]=1 |f:2.3|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
COC=1C(C=2CCCCC2C(C1)=O)=O
|
Name
|
|
Quantity
|
406 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
To stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A deep red solution resulted
|
Type
|
CUSTOM
|
Details
|
was allowed to slowly attain rt
|
Type
|
STIRRING
|
Details
|
with stirring under N2
|
Type
|
ADDITION
|
Details
|
The reaction was added
|
Type
|
CUSTOM
|
Details
|
to give a yellow/brown solution
|
Type
|
EXTRACTION
|
Details
|
This was extracted with 30% MeOH/70% CHCl3 (4×30 mL) and CHCl3 (2×30 mL)
|
Type
|
WASH
|
Details
|
The extract was washed with water (1×20 mL), saturated NaHCO3 (1×20 mL) and brine (1×20 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through cotton
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(NC2=C(C(C1)=O)CCCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: CALCULATEDPERCENTYIELD | 43.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |